Superior XO Inhibitory Potency of EEK vs. Structurally Related Tetrapeptide EEAK
In vitro XO inhibition assays reveal that the tripeptide EEK (Glu-Glu-Lys) exhibits an IC50 of 0.40 mg/mL (141 µmol/L), which is approximately 1.45‑fold more potent than the tetrapeptide EEAK (Glu-Glu-Ala-Lys) with an IC50 of 0.58 mg/mL [1]. This direct potency advantage demonstrates that the precise tripeptide sequence, rather than a longer Glu-Glu-containing analog, delivers superior target engagement under identical assay conditions.
| Evidence Dimension | XO inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.40 mg/mL (141 µmol/L) |
| Comparator Or Baseline | EEAK (Glu-Glu-Ala-Lys) IC50 = 0.58 mg/mL |
| Quantified Difference | ~1.45‑fold lower IC50 (more potent) |
| Conditions | In vitro xanthine oxidase enzymatic assay; EEK and EEAK IC50 values from published studies compared within same review |
Why This Matters
Procurement decisions for XO inhibitor research should favor EEK over EEAK when maximal potency per unit mass is required, as EEK achieves equivalent inhibition at 31% lower concentration.
- [1] Yu Z, Cao Y, Kan R, Ji H, Zhao W, Wu S, Liu J, Shiuan D. Identification of egg protein-derived peptides as xanthine oxidase inhibitors: virtual hydrolysis, molecular docking, and in vitro activity evaluation. Food Science and Human Wellness. 2022;11(6):1591-1600. View Source
